2-Bromo-4-iodophenol

説明

The exact mass of the compound 2-Bromo-4-iodophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

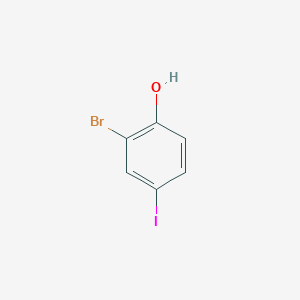

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAOEILWTHNQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623049 | |

| Record name | 2-Bromo-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133430-98-5 | |

| Record name | 2-Bromo-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-4-iodophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-iodophenol, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines a primary synthetic pathway, details the experimental protocol, and presents relevant physicochemical and spectroscopic data to support research and development activities.

Core Data Presentation

Quantitative data for 2-Bromo-4-iodophenol is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₄BrIO |

| Molecular Weight | 298.90 g/mol [1] |

| CAS Number | 133430-98-5[1] |

| Appearance | Expected to be a solid |

| Melting Point | 48-51 °C |

| Boiling Point | 280.0±30.0 °C (Predicted) |

| Density | 2.369±0.06 g/cm³ (Predicted) |

| pKa | 7.82±0.18 (Predicted) |

| Purity | Typically available at ≥97% |

Synthetic Pathway and Experimental Protocol

The principal synthetic route for 2-Bromo-4-iodophenol involves the regioselective bromination of 4-iodophenol. The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by an iodine atom, the bromination occurs selectively at one of the ortho positions.

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of 2-Bromo-4-iodophenol.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the ortho-bromination of a para-substituted phenol.[2]

Materials:

-

4-Iodophenol

-

Bromine

-

Dichloroethane

-

Sodium sulfite

-

Sodium hydroxide

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator)

Procedure:

-

Reaction Setup: In a 2L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 1.0 mole of 4-iodophenol in 500 mL of dichloroethane.

-

Bromination: Cool the solution to 5-10 °C using an ice bath. Prepare a solution of 1.05 moles of bromine in 150 mL of dichloroethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred 4-iodophenol solution over a period of 1-2 hours, maintaining the reaction temperature between 5-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a solution of sodium sulfite (0.15 moles) in 200 mL of water. Stir the mixture for 30 minutes, then transfer it to a separatory funnel and separate the organic layer.

-

Neutralization and Drying: Wash the organic layer with a mixed alkaline solution (e.g., 10% NaOH / 20% NaHCO₃) to neutralize any remaining acidic byproducts. Subsequently, wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the dichloroethane under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 2-Bromo-4-iodophenol.

Expected Yield: Based on analogous reactions, a molar yield of approximately 90-95% can be expected.[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of the final product. While a comprehensive set of spectra is not available in a single public source, typical spectroscopic data would include:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (hydroxyl, bromo, and iodo groups).

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, as well as C-H and C-C stretching and bending vibrations of the aromatic ring. The C-Br and C-I stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine, confirming the elemental composition of the molecule.

Researchers should perform a full spectroscopic characterization of the synthesized product to confirm its identity and purity.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-iodophenol, a halogenated phenol with significant applications in organic synthesis. This document details its physicochemical characteristics, spectroscopic profile, synthesis and purification protocols, and key chemical reactivity, with a focus on its utility as a versatile building block in the development of complex molecules.

Core Chemical and Physical Properties

2-Bromo-4-iodophenol is a disubstituted phenol containing both bromine and iodine atoms on the aromatic ring. Its physical state is typically a solid at room temperature.[1] The presence of the hydroxyl group and two different halogen atoms imparts a unique combination of reactivity and physical properties to the molecule.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrIO | [2] |

| Molecular Weight | 298.90 g/mol | [2] |

| CAS Number | 133430-98-5 | [2] |

| Appearance | Beige solid | [1] |

| Melting Point | 51 °C | [1] |

| Boiling Point (Predicted) | 280.0 ± 30.0 °C | [1] |

| Density (Predicted) | 2.369 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.82 ± 0.18 | [1] |

| Storage Temperature | 2-8°C (protect from light) | [1] |

Spectroscopic Data Summary

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-Bromo-4-iodophenol. While complete spectra often require access to specialized databases, the expected spectral characteristics are summarized below.

| Spectroscopy | Data Availability / Key Features | Source(s) |

| ¹H NMR | Data is available and would show distinct signals for the aromatic protons. | [3] |

| ¹³C NMR | Data is available and would show six distinct signals for the aromatic carbons. | [3] |

| Infrared (IR) | A broad O-H stretching band is expected around 3200-3600 cm⁻¹. Characteristic C-Br and C-I stretching vibrations would be observed in the fingerprint region. | [2][4][5] |

| Mass Spectrometry (MS) | The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom. | [3] |

Synthesis and Purification

The synthesis of 2-Bromo-4-iodophenol can be achieved through electrophilic halogenation of an appropriate phenol precursor. The purification of the crude product is critical to ensure its suitability for subsequent synthetic applications.

Experimental Protocol: Synthesis of 2-Bromo-4-iodophenol from 4-Iodophenol

This protocol describes a plausible method for the synthesis of 2-Bromo-4-iodophenol via the bromination of 4-iodophenol.

Materials:

-

4-Iodophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-iodophenol (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The hydroxyl group of the phenol is an activating group, directing the electrophilic substitution to the ortho position.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like 2-Bromo-4-iodophenol.

Procedure:

-

Dissolve the crude 2-Bromo-4-iodophenol in a minimum amount of a hot solvent mixture, such as ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Chemical Reactivity and Synthetic Applications

2-Bromo-4-iodophenol is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the 4-position.

Selective Cross-Coupling Reactions

This differential reactivity is highly advantageous in multi-step syntheses, enabling the stepwise introduction of different substituents onto the aromatic ring. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C-I bond, leaving the C-Br bond intact for a subsequent coupling reaction under more forcing conditions. This selective functionalization is a powerful tool in the synthesis of complex pharmaceutical and materials science targets.

The general workflow for a selective cross-coupling reaction is depicted below.

Caption: Logical workflow for the selective functionalization of 2-Bromo-4-iodophenol.

Safety Information

2-Bromo-4-iodophenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. The following is a summary of its hazard classifications:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Conclusion

2-Bromo-4-iodophenol is a versatile and valuable building block in organic synthesis. Its well-defined physical and chemical properties, combined with the differential reactivity of its carbon-halogen bonds, make it a powerful tool for the construction of complex molecular architectures. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. 2-Bromo-4-iodophenol price,buy 2-Bromo-4-iodophenol - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-iodophenol(133430-98-5) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

2-Bromo-4-iodophenol CAS number 133430-98-5

An In-depth Technical Guide to 2-Bromo-4-iodophenol

CAS Number: 133430-98-5

This technical guide provides a comprehensive overview of 2-Bromo-4-iodophenol, a halogenated phenol of significant interest in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

2-Bromo-4-iodophenol is an organic compound characterized by a phenol ring substituted with both a bromine and an iodine atom.[1] This di-halogenated structure provides distinct reactive sites, making it a versatile intermediate in organic synthesis.[1] The compound typically appears as a solid at room temperature.

Table 1: Physicochemical Properties of 2-Bromo-4-iodophenol

| Property | Value | Reference(s) |

| CAS Number | 133430-98-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄BrIO | [2][3][4] |

| Molecular Weight | 298.90 g/mol | [2][4] |

| IUPAC Name | 2-bromo-4-iodophenol | [4] |

| Melting Point | 51 °C | |

| Boiling Point | 280.0 ± 30.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| InChI Key | PEAOEILWTHNQKK-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(C=C1I)Br)O | [2][4] |

Synthesis and Reactivity

The presence of two different halogen atoms (bromine and iodine) on the phenol ring allows for selective functionalization. The iodine atom is generally more reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the introduction of various substituents at the C4 position. The less reactive bromine atom at the C2 position can then be targeted in a subsequent reaction step. This differential reactivity makes 2-Bromo-4-iodophenol a valuable building block for constructing complex molecular architectures.[6][7]

Caption: Plausible synthetic workflow for 2-Bromo-4-iodophenol.

Applications in Research and Drug Development

2-Bromo-4-iodophenol serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its utility is highlighted by its role as a reactant in the preparation of complex heterocyclic systems like tetracyclic chromeno-indoles.[5] One notable application is its use as an intermediate in the synthesis of Donepezil, a medication used for treating Alzheimer's disease.[2]

The compound's value in drug discovery stems from its role as a versatile scaffold. The hydroxyl group and the two distinct halogen atoms can be modified to create a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Use of 2-Bromo-4-iodophenol in medicinal chemistry workflows.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of 2-Bromo-4-iodophenol are limited, the broader class of bromophenols, often found in marine algae, is known for a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-diabetic properties.[8][9][10] The bioactivity is closely linked to the number and position of the bromine and hydroxyl groups on the aromatic ring.[8]

Some bromophenols are known to exert their antioxidant effects by modulating cellular signaling pathways.[8] For instance, they may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.

Caption: Potential Nrf2-mediated antioxidant pathway for bromophenols.

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol provides a general methodology for the Suzuki cross-coupling reaction, a common application for aryl halides like 2-Bromo-4-iodophenol.

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-4-iodophenol (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents).

-

Solvent and Base Addition: Add a suitable degassed solvent (e.g., a mixture of toluene and water, or dioxane) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Reaction Execution: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

2-Bromo-4-iodophenol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful and an irritant.

Table 2: GHS Safety Information

| Category | Information | Reference(s) |

| Pictograms | GHS07 (Harmful/Irritant) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier. The compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere.

References

- 1. CAS 133430-98-5: 2-Bromo-4-iodophenol | CymitQuimica [cymitquimica.com]

- 2. 2-Bromo-4-iodophenol | 133430-98-5 | IFA43098 | Biosynth [biosynth.com]

- 3. 2-bromo-4-iodophenol Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-iodophenol | 133430-98-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

physical properties of 2-Bromo-4-iodophenol

An In-depth Technical Guide on the Physical Properties of 2-Bromo-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 133430-98-5), a halogenated phenol. This document is intended to serve as a valuable resource for professionals in research, development, and quality control, offering readily accessible data and standardized methodologies for its characterization. 2-Bromo-4-iodophenol is noted as a reactant in the synthesis of tetracyclic chromeno-indoles.[1][2]

Core Physical and Chemical Properties

2-Bromo-4-iodophenol is a beige solid at room temperature.[1][3] Its structure, featuring a hydroxyl group and two different halogen atoms on a benzene ring, dictates its chemical behavior and physical characteristics. The hydroxyl group allows for hydrogen bonding, which typically results in higher melting and boiling points compared to non-hydroxylated aromatic compounds of similar molecular weight.[4][5]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative . Note that some of these values are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrIO | [6][7][8] |

| Molecular Weight | 298.90 g/mol | [6][8] |

| Melting Point | 51 °C | [1][9] |

| Boiling Point | 280.0 ± 30.0 °C (Predicted) | [1][9] |

| Density | 2.369 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.82 ± 0.18 (Predicted) | [1] |

| LogP | 3.367 | [3] |

| Appearance | Beige Solid | [1][3] |

| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [1][9] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of 2-Bromo-4-iodophenol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (51 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature range is recorded from the point at which the first liquid droplet appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (0.5-2 °C).

-

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and identity of 2-Bromo-4-iodophenol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-iodophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]

-

Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the substitution pattern of the aromatic ring.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[10] A small amount of the solid sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[10]

-

Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.[10]

-

Analysis: The spectrum is analyzed for characteristic absorption bands. Key expected peaks include a broad O-H stretch (around 3200-3550 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.[10] IR spectra for this compound are available in spectral databases.[7][11]

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Mass spectral data can be obtained by introducing a small amount of the sample into the ion source of a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]

-

Ionization: Electron Ionization (EI) is a common method used to generate the molecular ion and characteristic fragment ions that aid in structural elucidation.[10]

-

Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and the isotopic pattern, which will be characteristic due to the presence of bromine and iodine.

-

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of 2-Bromo-4-iodophenol.

References

- 1. 2-Bromo-4-iodophenol price,buy 2-Bromo-4-iodophenol - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-4-iodophenol | 133430-98-5 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. britannica.com [britannica.com]

- 5. embibe.com [embibe.com]

- 6. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. scbt.com [scbt.com]

- 9. 2-Bromo-4-iodophenol | 133430-98-5 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

2-Bromo-4-iodophenol molecular weight and formula

Introduction

This document provides a concise technical overview of the physicochemical properties of 2-Bromo-4-iodophenol, a halogenated phenol derivative. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. 2-Bromo-4-iodophenol serves as a reactant in the synthesis of various organic compounds, including tetracyclic chromeno-indoles[1][2].

Physicochemical Properties

The fundamental molecular and physical properties of 2-Bromo-4-iodophenol are summarized in the table below. This data is critical for its application in experimental research and synthetic processes.

| Property | Value |

| Molecular Formula | C₆H₄BrIO[3][4][5] |

| Molecular Weight | 298.90 g/mol [3][5] |

| Exact Mass | 297.849023 g/mol [3][4] |

| CAS Number | 133430-98-5[1][3][5][6] |

| IUPAC Name | 2-bromo-4-iodophenol[3] |

| Melting Point | 51 °C[2][6] |

| Boiling Point | 280.0 ± 30.0 °C at 760 mmHg[2][6] |

| Density | ~2.4 g/cm³[2][6] |

Structural and Relational Overview

The following diagram illustrates the key identifiers and properties associated with 2-Bromo-4-iodophenol.

References

- 1. 2-Bromo-4-iodophenol | 133430-98-5 [chemicalbook.com]

- 2. 2-Bromo-4-iodophenol price,buy 2-Bromo-4-iodophenol - chemicalbook [chemicalbook.com]

- 3. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scbt.com [scbt.com]

- 6. 2-bromo-4-iodophenol Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

An In-depth Technical Guide to 2-Bromo-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-iodophenol (CAS No. 133430-98-5), a halogenated aromatic compound with applications in organic synthesis. This document details its chemical and physical properties, proposes a viable synthetic route, outlines standard characterization protocols, and presents essential safety information.

Compound Identification and Properties

2-Bromo-4-iodophenol is a disubstituted phenol featuring both a bromine and an iodine atom on the aromatic ring. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including tetracyclic chromeno-indoles.[1]

Chemical Structure

The IUPAC name for this compound is 2-bromo-4-iodophenol.[2] The structure consists of a phenol ring substituted with a bromine atom at position 2 and an iodine atom at position 4.

References

An In-depth Technical Guide to the Structure and Bonding of 2-Bromo-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure, bonding, and physicochemical properties of 2-Bromo-4-iodophenol (C₆H₄BrIO). The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. This document summarizes key quantitative data, outlines a plausible synthetic pathway, and presents predicted spectroscopic data to aid in the characterization of this halogenated phenol.

Core Molecular Structure and Properties

2-Bromo-4-iodophenol is a disubstituted phenol featuring a bromine atom at the ortho position and an iodine atom at the para position relative to the hydroxyl group. This substitution pattern dictates the molecule's electronic properties and reactivity. The presence of two different heavy halogens and a hydroxyl group on the benzene ring makes it a versatile intermediate in organic synthesis.

The fundamental identifiers and physicochemical properties of 2-Bromo-4-iodophenol are summarized in the table below. It is important to note that while some physical properties like melting point have been experimentally determined, others, such as boiling point and pKa, are based on computational predictions.

| Identifier | Value | Reference |

| IUPAC Name | 2-bromo-4-iodophenol | [1] |

| CAS Number | 133430-98-5 | [1] |

| Molecular Formula | C₆H₄BrIO | [1] |

| Molecular Weight | 298.90 g/mol | [1] |

| Melting Point | 51 °C | [2] |

| Boiling Point (Predicted) | 280.0 ± 30.0 °C at 760 mmHg | [2] |

| pKa (Predicted) | 7.82 ± 0.18 | |

| XLogP (Predicted) | 2.9 | [3] |

Structural Bonding Analysis

A definitive experimental determination of bond lengths and angles through X-ray crystallography for 2-Bromo-4-iodophenol is not publicly available. Therefore, the following table presents computed bond lengths and angles to provide an approximation of the molecule's geometry. These values are derived from computational chemistry models and serve as a reliable estimate.

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C-Br | 1.91 | C1-C2-C3 | 120.0 |

| C-I | 2.10 | C2-C3-C4 | 120.0 |

| C-O | 1.36 | C3-C4-C5 | 120.0 |

| O-H | 0.96 | C4-C5-C6 | 120.0 |

| C-C (aromatic) | 1.39 - 1.40 | C5-C6-C1 | 120.0 |

| C-H (aromatic) | 1.08 | C6-C1-C2 | 120.0 |

Plausible Synthetic Pathway

A logical and efficient synthesis of 2-Bromo-4-iodophenol can be envisioned starting from 4-iodophenol. The hydroxyl group of 4-iodophenol is a strongly activating ortho-, para-director. Since the para position is already occupied by iodine, bromination is expected to occur at one of the ortho positions.

Caption: Plausible synthesis of 2-Bromo-4-iodophenol.

Experimental Protocol: Synthesis of 2-Bromo-4-iodophenol (Proposed)

This protocol is a proposed method based on standard bromination procedures for phenols.

Materials:

-

4-Iodophenol

-

Liquid Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Glacial Acetic Acid

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-iodophenol in a suitable solvent like carbon tetrachloride or glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add 1 equivalent of liquid bromine dropwise from a dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding a 10% sodium thiosulfate solution to remove any unreacted bromine.

-

If the solvent is CCl₄, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. If the solvent is acetic acid, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Then, perform the aqueous washes.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2-Bromo-4-iodophenol can be purified by recrystallization or column chromatography.

Spectroscopic Data for Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region for the three protons on the benzene ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 | Doublet (d) | 1H | H-3 |

| ~ 7.5 | Doublet of doublets (dd) | 1H | H-5 |

| ~ 6.9 | Doublet (d) | 1H | H-6 |

| ~ 5.5 | Broad singlet (s) | 1H | -OH |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to display six unique signals for the carbon atoms of the benzene ring due to the lack of symmetry.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 152 | C-1 (C-OH) |

| ~ 112 | C-2 (C-Br) |

| ~ 140 | C-3 |

| ~ 85 | C-4 (C-I) |

| ~ 132 | C-5 |

| ~ 118 | C-6 |

Predicted FTIR Spectral Data

The infrared spectrum will provide information about the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1580, 1470 | Strong | Aromatic C=C stretching |

| ~ 1230 | Strong | C-O stretch |

| ~ 820 | Strong | C-H out-of-plane bending |

| Below 700 | Medium-Strong | C-Br and C-I stretching |

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like 2-Bromo-4-iodophenol using various spectroscopic techniques.

Caption: Workflow for spectroscopic characterization.

This guide provides a foundational understanding of 2-Bromo-4-iodophenol, leveraging predicted data in the absence of comprehensive experimental results. Researchers are encouraged to perform their own analytical characterization to confirm these findings.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-4-iodophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-iodophenol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a strong theoretical framework for its solubility characteristics, a detailed experimental protocol for determining its solubility, and a representative synthetic workflow.

Introduction to 2-Bromo-4-iodophenol

2-Bromo-4-iodophenol is a halogenated aromatic compound with the chemical formula C₆H₄BrIO.[1][2] It is a solid at room temperature and possesses a molecular weight of approximately 298.90 g/mol .[1][2][3] The presence of a hydroxyl group (-OH), a bromine atom, and an iodine atom on the phenol ring dictates its physicochemical properties, including its reactivity and solubility. Halogenated phenols are important intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and other fine chemicals.[4][5] An understanding of their solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

Based on the properties of analogous compounds, 2-Bromo-4-iodophenol is expected to exhibit the following general solubility trends:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-I, and C-O bonds of 2-Bromo-4-iodophenol. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | The hydroxyl group of 2-Bromo-4-iodophenol can form hydrogen bonds with protic solvents. These solvents are also expected to effectively solvate the molecule.[6] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderately to Sparingly Soluble | The nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces. However, the polar hydroxyl group may limit high solubility.[7] |

| Aqueous Solutions (e.g., Water) | Sparingly Soluble to Insoluble | The large, hydrophobic benzene ring with its halogen substituents significantly outweighs the hydrophilic contribution of the single hydroxyl group, leading to poor water solubility.[6][7] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following describes a common method for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the saturation solubility of 2-Bromo-4-iodophenol in a given organic solvent at a specific temperature.

Materials:

-

2-Bromo-4-iodophenol (purified)

-

Selected organic solvents (e.g., ethanol, acetone, toluene)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Bromo-4-iodophenol to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the concentration of 2-Bromo-4-iodophenol in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

A calibration curve should be prepared using standard solutions of known concentrations of 2-Bromo-4-iodophenol in the same solvent.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Synthetic Workflow

A plausible synthetic route to 2-Bromo-4-iodophenol involves the electrophilic iodination of 4-bromophenol. The hydroxyl group is a strong activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a bromine atom, iodination is expected to occur at one of the ortho positions.

Caption: Synthetic workflow for 2-Bromo-4-iodophenol.

Conclusion

While quantitative solubility data for 2-Bromo-4-iodophenol is not extensively documented, its molecular structure suggests good solubility in polar organic solvents and poor solubility in water. For researchers and professionals in drug development and chemical synthesis, the provided experimental protocol offers a robust method for determining the precise solubility in various solvents. This information is critical for the effective design of synthetic routes, purification strategies, and the formulation of products containing this versatile chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 133430-98-5 Cas No. | 2-Bromo-4-iodophenol | Apollo [store.apolloscientific.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromo-4-iodophenol | 133430-98-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of 2-Bromo-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the melting and boiling points of 2-Bromo-4-iodophenol, a halogenated phenol of interest in synthetic and medicinal chemistry. This document compiles available data on its physical properties and outlines general experimental protocols for their determination. Additionally, a plausible synthetic workflow is presented visually to aid in its chemical preparation.

Core Physicochemical Data

The following table summarizes the key physical properties of 2-Bromo-4-iodophenol. It is important to note that while the melting point has been experimentally determined, the boiling point is a predicted value.

| Property | Value | Data Type |

| Melting Point | 48-51 °C | Experimental |

| Boiling Point | 280.0 ± 30.0 °C | Predicted |

| Molecular Formula | C₆H₄BrIO | - |

| Molecular Weight | 298.90 g/mol | - |

| Appearance | Beige solid (Predicted) | - |

| pKa | 7.82 ± 0.18 | Predicted |

| Density | 2.369 ± 0.06 g/cm³ | Predicted |

Experimental Protocols for Physical Property Determination

While specific experimental procedures for determining the melting and boiling points of 2-Bromo-4-iodophenol are not extensively detailed in the literature, standard organic chemistry methodologies are applicable. The following are detailed, generalized protocols for such determinations.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a standard method using a capillary melting point apparatus.

Materials:

-

2-Bromo-4-iodophenol sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the 2-Bromo-4-iodophenol sample is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): A preliminary measurement can be performed by heating the sample rapidly to get an approximate melting range.

-

Accurate Measurement: For an accurate determination, the apparatus is heated to a temperature about 10-15 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.

Determination of Boiling Point (Predicted)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. As the boiling point for 2-Bromo-4-iodophenol is a predicted value, the following outlines a general micro boiling point determination method (Thiele tube method) suitable for small sample quantities.

Materials:

-

2-Bromo-4-iodophenol sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube

-

Heat-stable mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of 2-Bromo-4-iodophenol (enough to fill a small test tube to a depth of about 1-2 cm) is placed in the test tube.

-

Capillary Inversion: A capillary tube is placed, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the mineral oil within the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. The circulating oil ensures uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Logical Workflow: Plausible Synthesis of 2-Bromo-4-iodophenol

There is a lack of a specific, published experimental protocol for the synthesis of 2-Bromo-4-iodophenol. However, a plausible synthetic route can be proposed based on standard electrophilic aromatic substitution reactions on a phenol starting material. The hydroxyl group of a phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. A logical approach would involve the sequential halogenation of a suitable starting material. One possible route could start with the bromination of p-iodophenol.

Caption: Plausible synthetic workflow for 2-Bromo-4-iodophenol.

Disclaimer: No specific signaling pathways involving 2-Bromo-4-iodophenol have been identified in the reviewed literature. While bromophenols as a class are known to exhibit various biological activities, the specific molecular targets and pathways for this particular compound remain an area for future investigation.

Spectroscopic and Synthetic Profile of 2-Bromo-4-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical workflow for 2-Bromo-4-iodophenol (CAS No. 133430-98-5).[1][2][3][4] Given the limited availability of public experimental spectra for this specific compound, this document combines established principles of spectroscopy and organic synthesis with data from structurally related compounds to offer a robust profile. All presented spectroscopic data should be considered predictive and are intended to serve as a reference for identification and characterization.

Core Compound Properties

| Property | Value |

| Molecular Formula | C₆H₄BrIO |

| Molecular Weight | 298.90 g/mol [1] |

| CAS Number | 133430-98-5[1][2][4] |

| Appearance | Predicted to be a solid |

| InChI | InChI=1S/C6H4BrIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H[5] |

| InChIKey | PEAOEILWTHNQKK-UHFFFAOYSA-N[5] |

| SMILES | C1=CC(=C(C=C1I)Br)O[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-4-iodophenol. These predictions are based on the analysis of similar halogenated phenols and established spectroscopic principles.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.7 | d | ~ 2.0 | H-3 |

| ~ 7.4 | dd | ~ 8.5, 2.0 | H-5 |

| ~ 6.9 | d | ~ 8.5 | H-6 |

| ~ 5.5 | br s | - | -OH |

¹³C NMR Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-1 (C-OH) |

| ~ 140 | C-3 (C-H) |

| ~ 132 | C-5 (C-H) |

| ~ 118 | C-6 (C-H) |

| ~ 112 | C-2 (C-Br) |

| ~ 85 | C-4 (C-I) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad | O-H stretch |

| ~ 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch |

| Below 1000 | Medium-Strong | C-Br and C-I stretches, C-H out-of-plane bending |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 298/300 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 171/173 | Medium | [M - I]⁺ |

| 143/145 | Low | [M - I - CO]⁺ |

| 127 | High | [I]⁺ |

| 79/81 | Medium | [Br]⁺ |

Experimental Protocols

Proposed Synthesis of 2-Bromo-4-iodophenol

A plausible synthetic route to 2-Bromo-4-iodophenol involves the electrophilic bromination of 4-iodophenol. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by iodine, bromination is expected to occur at the ortho position.

Materials:

-

4-Iodophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Sodium thiosulfate solution (10%)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-iodophenol (1 equivalent) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with 10% sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for 2-Bromo-4-iodophenol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of 2-Bromo-4-iodophenol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[6]

2. Infrared (IR) Spectroscopy:

-

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.[6]

3. Mass Spectrometry (MS):

-

Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For direct analysis, a small amount of the sample is introduced into the ion source.

-

Electron Ionization (EI) is a common technique for generating fragment ions to aid in structural elucidation.[6]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like 2-Bromo-4-iodophenol.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of 2-Bromo-4-iodophenol.

References

A Technical Guide to 2-Bromo-4-iodophenol for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, commercial availability, and synthetic utility of 2-Bromo-4-iodophenol, a key building block in modern medicinal chemistry.

This technical guide provides a comprehensive overview of 2-Bromo-4-iodophenol (CAS No. 133430-98-5), a halogenated phenolic compound with significant applications in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, commercial suppliers, and potential synthetic applications.

Core Properties and Specifications

2-Bromo-4-iodophenol is a di-halogenated phenol featuring both a bromine and an iodine substituent on the benzene ring. This unique substitution pattern offers orthogonal reactivity, making it a versatile intermediate for the synthesis of complex molecules. The physical and chemical properties of 2-Bromo-4-iodophenol are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 133430-98-5 | [1] |

| Molecular Formula | C₆H₄BrIO | [1][2] |

| Molecular Weight | 298.90 g/mol | [1] |

| Melting Point | 51 °C | [3] |

| Boiling Point | 280.0 ± 30.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥97% | [3] |

| Appearance | Solid | [3] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [3] |

| IUPAC Name | 2-bromo-4-iodophenol | [1] |

| InChI Key | PEAOEILWTHNQKK-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1I)Br)O | [1] |

Commercial Availability

A variety of chemical suppliers offer 2-Bromo-4-iodophenol, typically for research and development purposes. The table below lists several prominent commercial suppliers. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Purity |

| Santa Cruz Biotechnology | - |

| JHECHEM CO LTD | 99.00% |

| ChemicalBook | 98% - 99.0% |

| Apollo Scientific | 96% |

| Fluorochem | 97% |

| Biosynth | - |

| Sigma-Aldrich | 97% |

Synthetic Applications and Methodologies

The differential reactivity of the C-Br and C-I bonds in 2-Bromo-4-iodophenol allows for selective functionalization, making it a valuable building block in multi-step syntheses. The iodine atom is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This enables the introduction of various substituents at the 4-position, while leaving the bromine atom at the 2-position available for subsequent transformations.

General Workflow for Sequential Cross-Coupling

Sequential cross-coupling strategy for 2-Bromo-4-iodophenol.

Plausible Synthesis of 2-Bromo-4-iodophenol

A likely synthetic route to 2-Bromo-4-iodophenol involves the regioselective bromination of 4-iodophenol. The hydroxyl group is an activating ortho-, para-director. With the para position occupied by iodine, bromination is directed to the ortho position.

Proposed synthetic route to 2-Bromo-4-iodophenol.

Role in Drug Discovery and Medicinal Chemistry

Halogenated phenols are important pharmacophores and versatile intermediates in the synthesis of biologically active compounds. Bromophenol derivatives, in particular, have been investigated for a range of therapeutic applications, including as anticancer, antidiabetic, and anti-inflammatory agents. The unique substitution pattern of 2-Bromo-4-iodophenol allows for the precise introduction of molecular diversity, which is a critical aspect of modern drug discovery programs. For example, derivatives of bromophenols have shown inhibitory activity against enzymes such as protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.

Safety and Handling

2-Bromo-4-iodophenol is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

General Handling and Storage Protocol

Recommended handling and storage workflow.

References

2-Bromo-4-iodophenol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-iodophenol, a halogenated phenol with potential applications in organic synthesis and drug discovery. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes, and discusses its potential biological activities based on the broader class of bromophenols.

Core Properties

2-Bromo-4-iodophenol is a disubstituted phenol containing both bromine and iodine atoms on the aromatic ring. Its chemical structure and key properties are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₄BrIO | PubChem[1] |

| Molecular Weight | 298.90 g/mol | PubChem[1] |

| CAS Number | 133430-98-5 | PubChem[1] |

| Appearance | Predicted to be a solid | - |

| Melting Point | 48-51 °C | Apollo Scientific[2] |

| Boiling Point | Predicted: 280.0 ± 30.0 °C | ChemicalBook |

| Density | Predicted: 2.369 ± 0.06 g/cm³ | ChemicalBook |

| pKa | Predicted: 7.82 ± 0.18 | ChemicalBook |

| Solubility | Expected to be soluble in polar organic solvents | - |

Synthesis and Purification

Plausible Experimental Protocol: Bromination of 4-Iodophenol

This protocol is based on established methods for the halogenation of phenols.

Materials:

-

4-Iodophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Sodium thiosulfate solution (10%)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-iodophenol (1 equivalent) in anhydrous acetonitrile.

-

While stirring at room temperature, add N-Bromosuccinimide (1.05 equivalents) to the solution in portions.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (three times the volume of acetonitrile).

-

Wash the combined organic layers sequentially with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude 2-Bromo-4-iodophenol can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature to facilitate crystal formation.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

| Predicted δ (ppm) | Multiplicity | Assignment |

| 7.7 - 7.9 | d | H-3 |

| 7.3 - 7.5 | dd | H-5 |

| 6.7 - 6.9 | d | H-6 |

| 5.0 - 6.0 | br s | -OH |

Predicted ¹³C NMR Spectrum

| Predicted δ (ppm) | Assignment |

| 152 - 156 | C-1 (C-OH) |

| 112 - 116 | C-2 (C-Br) |

| 140 - 144 | C-3 |

| 85 - 89 | C-4 (C-I) |

| 132 - 136 | C-5 |

| 117 - 121 | C-6 |

Predicted Mass Spectrum Fragmentation

| m/z | Assignment |

| 298/300 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 219 | [M-Br]⁺ |

| 171/173 | [M-I]⁺ |

| 270/272 | [M-CO]⁺ |

Applications in Synthesis

2-Bromo-4-iodophenol is a known reactant in the synthesis of tetracyclic chromeno-indoles.[4] The differential reactivity of the C-I and C-Br bonds, along with the presence of the phenolic hydroxyl group, makes it a potentially versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems.

Potential Biological Activities

While no specific biological activity data for 2-Bromo-4-iodophenol has been found, the broader class of bromophenols, often isolated from marine sources, has been shown to exhibit a range of significant biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[5][6]

Antimicrobial Activity of Related Bromophenols

The following table summarizes the minimum inhibitory concentration (MIC) values for some bromophenol derivatives against various microorganisms.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| A series of bromophenols | Trichophyton mentagrophytes | 1.56 - >100 | [7] |

| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Aspergillus fumigatus | 0.78 | [7] |

Antioxidant Activity of Related Bromophenols

The antioxidant potential of several bromophenol derivatives has been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | DPPH radical scavenging | 7.5 | [5] |

| 2,4-dibromophenol | α-glucosidase inhibition | 110.4 | [5] |

Enzyme Inhibition by Related Bromophenols

Certain bromophenol derivatives have been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-glucosidase | 0.03 | [5] |

| A series of bromophenols | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.84 - 2.4 | [5] |

| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | Protein Tyrosine Phosphatase 1B (PTP1B) | 1.50 | [7] |

Experimental Protocols for Biological Assays

The following are general protocols for assessing the potential biological activities of 2-Bromo-4-iodophenol, based on methodologies used for other bromophenols.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a series of twofold dilutions of 2-Bromo-4-iodophenol in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.

-

Inoculate the wells with a standardized suspension of the test microorganism.

-

Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Prepare various concentrations of 2-Bromo-4-iodophenol in a suitable solvent (e.g., methanol).

-

Add the test solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion

2-Bromo-4-iodophenol represents an interesting, yet under-characterized, halogenated phenol. Its structure suggests potential as a versatile building block in organic synthesis. While direct evidence of its biological activity is currently lacking, the known pharmacological properties of the broader class of bromophenols provide a strong rationale for its investigation as a potential antimicrobial, antioxidant, or enzyme-inhibiting agent. Further research is warranted to fully elucidate the synthetic utility and biological potential of this compound.

References

- 1. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 133430-98-5 Cas No. | 2-Bromo-4-iodophenol | Apollo [store.apolloscientific.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromo-4-iodophenol | 133430-98-5 [chemicalbook.com]

- 5. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]

- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-iodophenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-iodophenol, a halogenated phenol with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, historical context, synthesis methodologies with experimental protocols, and its role as a key building block in medicinal chemistry. Spectroscopic data and a discussion of the biological activities of its derivatives are also presented to offer a complete profile for researchers and drug development professionals.

Introduction

2-Bromo-4-iodophenol is a dihalogenated phenol characterized by the presence of a bromine atom at the ortho position and an iodine atom at the para position relative to the hydroxyl group. This specific arrangement of functional groups imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex chemical structures. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization, a highly desirable feature in multi-step organic synthesis. While not extensively studied for its own biological activity, 2-Bromo-4-iodophenol serves as a crucial precursor for the synthesis of various biologically active molecules, including compounds investigated for the treatment of neurodegenerative diseases.

Discovery and History

The specific historical details regarding the first synthesis and discovery of 2-Bromo-4-iodophenol are not prominently documented in readily available scientific literature. However, the development of halogenated phenols is deeply rooted in the advancement of organic chemistry in the 19th and 20th centuries. The direct halogenation of phenol was one of the earliest methods explored for creating such compounds.[1] The primary challenge in these early syntheses was controlling the regioselectivity due to the strong activating nature of the hydroxyl group, which often led to a mixture of isomers and polyhalogenated products.[1]

The synthesis of dihalogenated phenols with specific substitution patterns, such as 2-Bromo-4-iodophenol, likely emerged from the need for precisely functionalized building blocks in targeted organic synthesis. The development of more controlled halogenation techniques and the use of starting materials with pre-existing halogen substituents, such as p-iodophenol, would have been instrumental in the selective synthesis of this compound. Its utility as a synthetic intermediate has become more apparent with the rise of modern medicinal chemistry and the demand for complex molecular scaffolds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Bromo-4-iodophenol is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrIO | [2] |

| Molecular Weight | 298.90 g/mol | [2] |

| CAS Number | 133430-98-5 | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | 51 °C | [3] |

| Boiling Point | 280.0 ± 30.0 °C (predicted) | [3] |

| Density | 2.369 ± 0.06 g/cm³ (predicted) | [3] |

| pKa | 7.82 ± 0.18 (predicted) | [3] |

| Solubility | Soluble in common organic solvents. |

Synthesis of 2-Bromo-4-iodophenol

The most direct and plausible synthetic route to 2-Bromo-4-iodophenol is the electrophilic bromination of 4-iodophenol. The hydroxyl group is a strong ortho-, para-directing group. Since the para position is already occupied by an iodine atom, the incoming electrophile (bromine) is directed to the ortho position.

General Synthetic Scheme

The overall reaction for the synthesis of 2-Bromo-4-iodophenol from 4-iodophenol is as follows:

Caption: Synthetic scheme for the bromination of 4-iodophenol.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-Bromo-4-iodophenol based on established methods for the bromination of phenols.

Materials:

-

4-Iodophenol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-iodophenol (1.0 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.0 - 1.1 equivalents) in the same solvent dropwise via the dropping funnel over a period of 30-60 minutes. The reaction is typically exothermic, and maintaining a low temperature is crucial to minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

If the reaction was performed in an acidic solvent, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-Bromo-4-iodophenol.

Quantitative Data: While a specific peer-reviewed publication detailing the yield for this exact reaction was not identified, yields for similar brominations of substituted phenols typically range from moderate to high, depending on the specific reaction conditions and the purity of the starting materials.

Spectroscopic Data

The identity and purity of 2-Bromo-4-iodophenol can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached hydroxyl, bromo, and iodo groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-H aromatic stretching and C-C aromatic ring vibrations will also be present.[1][4]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine and iodine atoms. Fragmentation patterns would likely involve the loss of the halogen atoms and the hydroxyl group.

Role in Drug Development and Biological Activity of Derivatives

2-Bromo-4-iodophenol is primarily utilized as a synthetic intermediate in the preparation of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.